molecular formula C10H11N3O4S B11790799 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11790799
M. Wt: 269.28 g/mol
InChI Key: NTALMHQKVVWKOL-UHFFFAOYSA-N
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Description

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by an ethylsulfonylmethyl group at the 4-position and a nitro group at the 5-position. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and nucleic acids due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

4-(ethylsulfonylmethyl)-5-nitro-1H-benzimidazole

InChI

InChI=1S/C10H11N3O4S/c1-2-18(16,17)5-7-9(13(14)15)4-3-8-10(7)12-6-11-8/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

NTALMHQKVVWKOL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs efficient and scalable methods. One such method is the one-pot synthesis of triaryl imidazoles in room temperature ionic liquids, which offers excellent yields and simple work-up procedures . This method is advantageous for large-scale production due to its efficiency and the ability to recycle the ionic liquid used in the reaction.

Chemical Reactions Analysis

Types of Reactions

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-((Ethylsulfonyl)methyl)-5-amino-1H-benzo[d]imidazole.

    Substitution: Nucleophilic substitution of the ethylsulfonyl group can yield various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with benzimidazole structures often interfere with cellular processes such as DNA replication and protein synthesis, leading to their effectiveness against pathogens.

Key Findings:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Demonstrated minimum inhibitory concentrations (MICs) that indicate potent antibacterial properties.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties , potentially through mechanisms that involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by disrupting cellular signaling pathways.

Case Studies

  • Antibacterial Evaluation :
    • A study evaluated the antibacterial activity of various benzimidazole derivatives, including this compound, against standard bacterial strains using microbroth dilution methods. Results indicated a strong correlation between structural modifications and antibacterial efficacy .
  • Anticancer Activity :
    • In vitro studies have shown that this compound inhibits the proliferation of specific cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The compound’s biological activities are often attributed to its ability to interfere with enzyme functions and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following analysis compares 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole with analogous benzimidazole and imidazole derivatives, focusing on substituent effects, synthetic strategies, and inferred biological activities.

Substituent-Driven Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights Reference
This compound 4-(ethylsulfonylmethyl), 5-nitro ~283.3 (calculated) Potential anticancer/antimicrobial activity (inferred from benzimidazole analogs) Likely involves sulfonation of benzimidazole precursor N/A
2-(4-(Ethylsulfonyl)benzyl)-4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzo[d]imidazole 4,6-dichloro, 5-(4,4-difluoropiperidin-1-yl), 2-(ethylsulfonylbenzyl) ~519.8 Topical RORγ antagonist; reduced systemic exposure Reduction of precursor with LiAlH4 in THF
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole 1-methyl, 5-methylsulfonyl, 4-nitro 205.19 Antimicrobial (inferred from nitroimidazole class) Direct sulfonation of nitroimidazole
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1,2-dimethyl, 4-(chloromethylphenyl), 5-nitro ~279.7 Intermediate for anticancer agents Chlorination with SOCl₂
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole-benzimidazole hybrid ~637.5 α-Glucosidase inhibition (docking data) Cu-catalyzed azide-alkyne cycloaddition

Key Observations:

Nitro Group Positioning : The 5-nitro group in the target compound and 4-nitro in may confer divergent reactivities. Nitro groups at the 5-position in benzimidazoles are often associated with intercalation or redox-mediated cytotoxicity, whereas 4-nitroimidazoles are linked to antimicrobial activity via nitroreductase activation .

Sulfonyl Modifications: The ethylsulfonylmethyl group in the target compound contrasts with the methylsulfonyl group in .

Hybrid Scaffolds : Compound 9c demonstrates that appending triazole-thiazole moieties to benzimidazoles can enhance target selectivity (e.g., α-glucosidase inhibition), suggesting that the target compound’s ethylsulfonylmethyl group could be modified similarly for tailored bioactivity.

Computational and Structural Insights

  • Docking Studies : Compound 9c’s docking pose in (α-glucosidase inhibition) implies that bulky substituents at the 4-position of benzimidazoles can occupy hydrophobic pockets, a feature exploitable in designing the target compound’s derivatives.

Biological Activity

4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a benzimidazole derivative with significant biological activity, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with an ethylsulfonyl group and a nitro group, enhancing its solubility and reactivity. The molecular formula is C10H11N3O4SC_{10}H_{11}N_{3}O_{4}S with a molecular weight of approximately 269.28 g/mol. The structural characteristics contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC10H11N3O4S
Molecular Weight269.28 g/mol
IUPAC Name4-(ethylsulfonylmethyl)-5-nitro-1H-benzimidazole

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action typically involve interference with cellular processes such as DNA replication and protein synthesis.

Table: Antimicrobial Activity Against Different Strains

Bacterial StrainZone of Inhibition (mm)
E. coli20
P. aeruginosa22
B. subtilis21
B. megaterium19
A. niger20
C. albicans19

The compound's activity was compared to standard antibiotics, demonstrating superior efficacy in some cases .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies on cancer cell lines, such as MCF-7 (breast cancer), indicated that it can induce apoptosis and inhibit cell proliferation effectively.

Table: Anticancer Activity Results

CompoundIC50 (μM)
This compound7.9
Letrozole (Standard)10

The compound's mechanism involves blocking the G1/S phase checkpoint in the cell cycle, leading to increased apoptotic cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of the ethylsulfonyl and nitro groups onto the benzimidazole scaffold. Common methods include:

  • Starting Materials : Benzimidazole derivatives.
  • Reagents : Ethylsulfonyl chloride, nitro compounds.
  • Conditions : Varying temperatures and solvents to optimize yield.

Research Findings

Recent studies have focused on the interaction of this compound with various biological targets to assess its therapeutic potential further:

  • Docking Studies : Computational analyses suggest favorable binding interactions with target proteins involved in cancer progression.
  • In Vivo Studies : Preliminary animal studies indicate reduced tumor growth when treated with the compound, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole, and what reaction conditions are critical?

The compound is synthesized via multi-step protocols. A representative route involves:

  • Nitro group introduction : Starting with 4-nitro-1,2-phenylenediamine, followed by cyclization with carbon disulfide and potassium hydroxide to form the benzimidazole core .
  • Ethylsulfonyl group incorporation : A protecting group (e.g., 4-methoxybenzylthiol) is introduced via nucleophilic substitution, followed by oxidation with m-chloroperoxybenzoic acid to yield the sulfone . Key conditions include controlled pH during cyclization and inert atmospheres for oxidation to prevent side reactions.

Q. Which spectroscopic and analytical methods are employed to confirm the compound's structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethylsulfonyl methyl protons at δ ~3.5–4.0 ppm and nitro group deshielding effects) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental analysis : Validates purity by matching calculated and experimental C/H/N/S content .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the benzimidazole scaffold?

Regioselectivity is achieved through:

  • Protecting group strategies : Use of PMBSH (4-methoxybenzylthiol) to block reactive sites during sulfone formation .
  • Directed metalation : Employing directing groups (e.g., nitro) to guide electrophilic substitution at the 4-position . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Q. What in vitro models are suitable for evaluating the compound's bioactivity, and how are docking studies performed?

  • Enzyme inhibition assays : Use purified targets (e.g., human Presequence Protease) to measure IC50_{50} values under varying pH/temperature .
  • Molecular docking : Programs like AutoDock Vina or Schrödinger Suite predict binding poses. For example, docking into α-glucosidase active sites reveals interactions with key residues (e.g., hydrogen bonds with Asp349) .

Q. How do hydrogen-bonding patterns influence the compound's crystallographic properties?

  • Graph set analysis : Classifies hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to predict crystal packing .
  • Mercury software : Visualizes voids and packing efficiency, revealing how ethylsulfonyl groups participate in C–H···O interactions to stabilize the lattice .

Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?

  • Cross-validation : Combine NMR, IR, and LC-MS to confirm functional groups (e.g., sulfone S=O stretch at ~1300–1350 cm1^{-1}) .
  • X-ray crystallography : Definitive structural confirmation via SHELX-refined datasets (e.g., CCDC deposition) .

Q. What computational tools are effective for predicting the compound's stability and reactivity?

  • QSAR models : Correlate substituent effects (e.g., nitro group electron-withdrawing nature) with degradation rates .
  • Molecular dynamics (MD) : Simulate solvation effects on sulfone group hydrolysis under acidic/basic conditions .

Q. How does the ethylsulfonyl group impact solubility and formulation strategies?

  • LogP calculations : The sulfone moiety increases hydrophilicity (e.g., LogP reduction by ~1.5 compared to methylthio analogs) .
  • Salt formation : Co-crystallization with counterions (e.g., sodium) enhances aqueous solubility for in vivo studies .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfone oxidation to minimize byproducts .
  • Characterization : Always include elemental analysis to rule out hydrate/solvate formation .
  • Data interpretation : Use Cambridge Structural Database (CSD) references to benchmark hydrogen-bonding motifs .

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